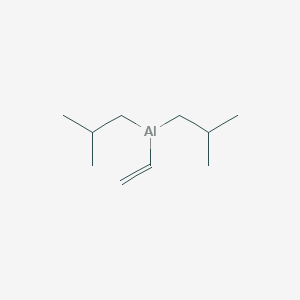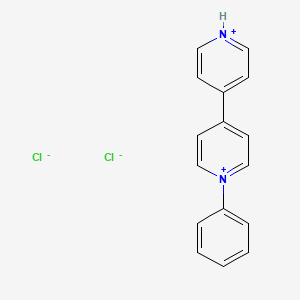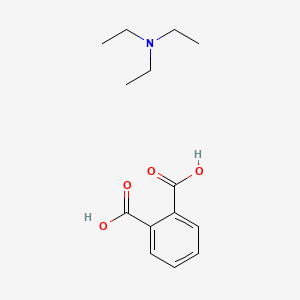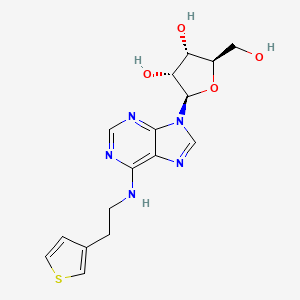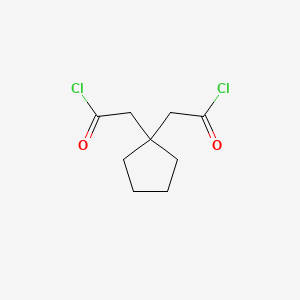
2,2'-(Cyclopentane-1,1-diyl)diacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of cyclopentane, where two acetyl chloride groups are attached to the cyclopentane ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride typically involves the chlorination of 2,2’-(Cyclopentane-1,1-diyl)diacetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the diacetic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety due to the handling of hazardous reagents in a controlled environment. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2’-(Cyclopentane-1,1-diyl)diacetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 2,2’-(Cyclopentane-1,1-diyl)diacetyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2,2’-(Cyclopentane-1,1-diyl)diacetic acid: Formed by hydrolysis
Scientific Research Applications
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the preparation of polymeric materials with specific functional groups.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules.
Material Science: Employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride involves the reactivity of the acetyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new covalent bonds. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Cyclopropane-1,1-diyl)diacetyl chloride
- 2,2’-(Cyclohexane-1,1-diyl)diacetyl chloride
- 2,2’-(Cyclopentane-1,1-diyl)diacetic acid
Uniqueness
2,2’-(Cyclopentane-1,1-diyl)diacetyl chloride is unique due to its specific ring structure and the presence of two acetyl chloride groups. This combination provides distinct reactivity compared to other similar compounds. The cyclopentane ring imparts rigidity and specific steric effects, influencing the compound’s reactivity and the types of products formed in reactions.
Properties
CAS No. |
105743-63-3 |
|---|---|
Molecular Formula |
C9H12Cl2O2 |
Molecular Weight |
223.09 g/mol |
IUPAC Name |
2-[1-(2-chloro-2-oxoethyl)cyclopentyl]acetyl chloride |
InChI |
InChI=1S/C9H12Cl2O2/c10-7(12)5-9(6-8(11)13)3-1-2-4-9/h1-6H2 |
InChI Key |
MDDMRDMVEYLHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)Cl)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


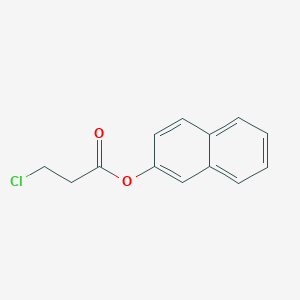
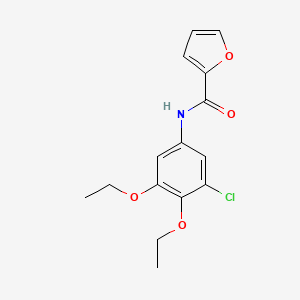
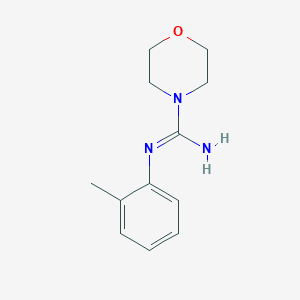


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
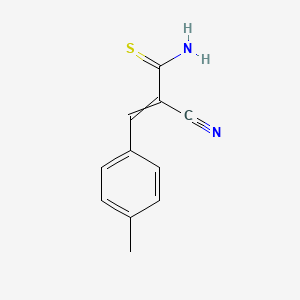
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
